Orange G

Description

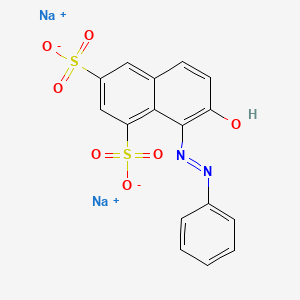

Orange G is an organic sodium salt that is the disodium salt of 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonic acid. It is often combined with other yellow dyes in alcoholic solution to stain erythrocytes in trichrome methods, and is used for demonstrating cells in the pancreas and pituitary. It has a role as a histological dye. It contains a 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O7S2.2Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXUHWZMNJHFRV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021082 | |

| Record name | C.I. Acid Orange 10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. acid orange 10 appears as orange microcrystals or powder. (NTP, 1992), Yellowish-red solid; [HSDB] | |

| Record name | C.I. ACID ORANGE 10 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Orange G | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4096 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

50 to 100 mg/mL at 74.3 °F (NTP, 1992), GENERALLY INSOL IN ORGANIC SOLVENTS, BUT SLIGHTLY SOL IN ETHANOL & CELLOSOLVE, Solubility in water = 80 mg/ml, in ethanol = 3 mg/ml, in methyl Cellosolve(monomethyl ether of ethylene glycol) = 40 mg/ml. | |

| Record name | C.I. ACID ORANGE 10 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. ORANGE G | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOWISH-RED CRYSTALS OR LEAFLETS | |

CAS No. |

1936-15-8 | |

| Record name | C.I. ACID ORANGE 10 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Orange G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001936158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Orange 10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 7-hydroxy-8-phenylazonaphthalene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORANGE G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q6EJU80RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. ORANGE G | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

572 to 707 °F (decomposes) (NTP, 1992) | |

| Record name | C.I. ACID ORANGE 10 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Applications of Orange G Dye

Abstract

Orange G, a synthetic monoazo dye, is a cornerstone reagent in diagnostic cytology and histology. Chemically identified as the disodium salt of 7-hydroxy-8-(phenylazo)-1,3-naphthalenedisulfonic acid, its utility is intrinsically linked to its molecular architecture. This guide provides a comprehensive examination of the chemical structure of this compound, elucidating how its functional groups and overall topography govern its physicochemical properties and its function as a biological stain. We will explore its synthesis, mechanism of action at the molecular level, and its pivotal role in established staining protocols, particularly the Papanicolaou method for cervical cancer screening. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this vital dye.

Introduction: The Enduring Significance of a Classic Dye

Since its introduction, this compound (Colour Index No. 16230) has remained an indispensable tool in the biological sciences.[1][2] Its vibrant orange hue and specific affinity for certain cellular components have made it a workhorse in laboratories worldwide. While often utilized as a counterstain, its role is far from passive. The precise and differential staining it provides is critical for the morphological assessment of cells and tissues, enabling pathologists and cytologists to identify abnormalities that can be indicative of disease. A thorough understanding of its chemical underpinnings is therefore essential for its optimal use and for the development of new diagnostic methodologies.

Chemical Identity and Physicochemical Properties

The functionality of this compound is a direct consequence of its chemical structure. A member of the azo dye family, its core features a naphthalene ring system substituted with sulfonic acid, hydroxyl, and phenylazo groups.

-

IUPAC Name: Disodium 7-hydroxy-8-(phenylazo)-1,3-naphthalenedisulfonate[3]

-

Molecular Formula: C₁₆H₁₀N₂Na₂O₇S₂[3]

-

Molecular Weight: 452.37 g/mol [3]

-

CAS Number: 1936-15-8[3]

| Property | Description | Reference(s) |

| Appearance | Orange-yellow crystalline powder | [1] |

| Solubility | Soluble in water, slightly soluble in ethanol | [3] |

| Class | Anionic monoazo dye | [3] |

| Absorption Maximum (λmax) | 476-480 nm in water | [3] |

The two sulfonate groups (-SO₃⁻) are strong acids and are ionized at physiological pH, conferring a net negative charge to the molecule and classifying it as an acidic dye.[3] The hydroxyl (-OH) group and the azo linkage (-N=N-) act as chromophores, responsible for the dye's characteristic color. The overall planarity of the molecule facilitates its interaction with biological macromolecules.

Caption: 2D Chemical Structure of this compound.

Synthesis and Manufacturing

This compound is synthesized via a well-established chemical process known as azo coupling.[3] This two-step reaction involves:

-

Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

Azo Coupling: The resulting diazonium salt is then reacted with G acid (7-hydroxy-1,3-naphthalenedisulfonic acid) under alkaline conditions. The diazonium salt acts as an electrophile and attacks the electron-rich naphthalene ring of the G acid, forming the characteristic azo bond (-N=N-). The final product is then isolated as its disodium salt.

The purity of the synthesized dye is critical for its performance in staining applications. The Biological Stain Commission certifies batches of this compound, ensuring they meet stringent standards for dye content and purity.

Mechanism of Action as a Biological Stain

The efficacy of this compound as a stain stems from its anionic nature and its affinity for basic cellular components.[4] The primary mechanism of staining is an electrostatic interaction between the negatively charged sulfonate groups of the dye and positively charged groups on proteins, particularly the amino groups of lysine and arginine residues, which are protonated at the acidic pH of the staining solution.

Beyond simple electrostatic attraction, other intermolecular forces contribute to the staining specificity and intensity:

-

Van der Waals Forces: The large, planar aromatic structure of this compound allows for significant van der Waals interactions with the surfaces of protein molecules, enhancing the binding affinity.

-

Hydrogen Bonding: The hydroxyl and sulfonate groups of the dye can participate in hydrogen bonding with suitable donor and acceptor groups on proteins.

-

Hydrophobic Interactions: Although a water-soluble dye, the aromatic rings of this compound can engage in hydrophobic interactions with nonpolar regions of proteins, further stabilizing the dye-protein complex.

In the context of the Papanicolaou stain, this compound has a high affinity for keratin, a protein abundant in the cytoplasm of mature squamous epithelial cells. The acidic pH of the OG-6 solution (typically containing phosphotungstic acid) enhances the staining of keratin by increasing the number of positively charged sites on the protein.[2] Phosphotungstic acid also acts as a mordant, forming a bridge between the dye and the tissue components, thereby intensifying the stain.[2]

Applications in Research and Diagnostics

The primary application of this compound is in cytological and histological staining.

| Staining Technique | Target Structures | Purpose | Reference(s) |

| Papanicolaou (Pap) Stain | Keratin in the cytoplasm of mature squamous cells | Stains keratinized elements a brilliant orange, aiding in the assessment of cellular maturity and the detection of abnormalities. | [1][2] |

| Mallory's Trichrome Stain | Erythrocytes, cytoplasm | Stains red blood cells and cytoplasm orange, providing contrast to the blue-stained collagen. | [4] |

| Alexander's Stain | Pollen grains | Differentiates between viable and non-viable pollen. | [1] |

In addition to its use in staining, this compound is also employed as a tracking dye in gel electrophoresis of nucleic acids and proteins due to its predictable migration rate.[1]

Experimental Protocols: The Papanicolaou Stain

The Papanicolaou stain is a polychromatic staining method that provides excellent differentiation of various cell types in cytological smears. The OG-6 solution, containing this compound, is a key component of this procedure.

Preparation of OG-6 Staining Solution

-

Dissolve 5 g of this compound powder in 950 mL of absolute ethanol.

-

In a separate container, dissolve 1.5 g of phosphotungstic acid in 50 mL of distilled water.

-

Add the phosphotungstic acid solution to the this compound solution.

-

Add 10 mL of glacial acetic acid and mix thoroughly.

-

Store in a tightly capped, dark bottle. Filter before use.[2]

Papanicolaou Staining Workflow

Caption: A generalized workflow for the Papanicolaou staining method.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection when handling the powder and its solutions.

-

Inhalation: Avoid inhaling the powder. Use in a well-ventilated area or with a fume hood.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents. Keep the container tightly closed.

Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

The chemical structure of this compound is elegantly tailored for its function as a biological stain. Its anionic nature, conferred by the sulfonate groups, drives its electrostatic binding to protonated proteins, while its planar aromatic system enhances this interaction through van der Waals forces and hydrophobic effects. This deep understanding of its molecular properties is crucial for its consistent and effective application in diagnostic pathology and for the innovation of future staining technologies.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9566064, this compound.

- Wikipedia contributors. (2023, December 1). This compound. In Wikipedia, The Free Encyclopedia.

- Choudhary, P., Singh, M., & Agarwal, S. (2022). Nuances of the Papanicolaou stain. CytoJournal, 19, 43. [Link]

Sources

Orange G dye spectral properties and absorption maximum.

An In-Depth Technical Guide to the Spectral Properties and Absorption Maximum of Orange G

This guide provides a comprehensive technical overview of the spectral properties of this compound, an azo dye widely utilized in biological staining, analytical chemistry, and various industrial applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its light absorption characteristics, the practical methodologies for their measurement, and the factors influencing its spectral behavior.

This compound, also known as Acid Orange 10 or C.I. 16230, is a synthetic anionic azo dye valued for its vibrant orange color and strong staining capabilities.[1][2] Its chemical name is disodium 7-hydroxy-8-(phenylazo)-1,3-naphthalenedisulfonate.[3] The molecule's core structure consists of a phenylazo group linked to a 2-naphthol-6,8-disulfonic acid moiety, commonly referred to as G acid.[3] This structure, particularly the conjugated system of aromatic rings connected by the azo (-N=N-) group, is the chromophore responsible for its characteristic color and absorption of visible light.

Its applications are diverse, ranging from a cytoplasmic counterstain in the Papanicolaou (Pap) stain for cancer screening to a tracking dye in nucleic acid gel electrophoresis.[1][2][4] In histology, its small molecular size allows it to effectively penetrate tissues, providing clear differentiation of cellular components like cytoplasm and keratin.[5]

Caption: Experimental workflow for determining the absorption maximum (λmax).

Materials and Equipment

-

This compound powder (analytical grade)

-

Solvent (e.g., deionized water, PBS pH 7.4)

-

Volumetric flasks and pipettes

-

UV-Visible Spectrophotometer

-

Matched pair of quartz or polystyrene cuvettes (1 cm path length)

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound powder (e.g., 10 mg).

-

Dissolve it in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to create a stock solution. Calculate the precise molar concentration.

-

Causality Insight: Using a volumetric flask and analytical balance is crucial for preparing a stock solution of known concentration, which is essential for calculating molar absorptivity and ensuring the trustworthiness of quantitative measurements.

-

-

Preparation of Working Dilutions:

-

Perform serial dilutions of the stock solution to prepare a series of standards with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0). A 10 µM solution is often a good starting point.

-

Causality Insight: The Beer-Lambert law is only linear over a certain concentration range. Working within this range prevents deviations caused by molecular interactions at high concentrations, ensuring data accuracy.

-

-

Spectrophotometer Setup and Calibration (Blanking):

-

Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow them to warm up for at least 20-30 minutes for stabilization. [6] * Set the desired wavelength range for the scan (e.g., 350 nm to 700 nm) to cover the entire visible spectrum and part of the UV.

-

Fill a clean cuvette with the same solvent used to prepare the dye solutions. This is the "blank." [6][7] * Causality Insight: The blank measurement records the absorbance of the solvent and the cuvette itself. The instrument subtracts this baseline from the sample measurement, ensuring that the final spectrum represents only the absorbance of the dye. [6] * Place the blank cuvette in the sample holder and perform a zero or baseline correction.

-

-

Measurement of the this compound Spectrum:

-

Empty the blank cuvette, rinse it twice with a small amount of the this compound working solution, and then fill it approximately ¾ full. [8] * Wipe the clear optical sides of the cuvette with a lint-free tissue (e.g., Kimwipe) to remove fingerprints and smudges. [6]Always handle the cuvette by its frosted sides.

-

Place the sample cuvette into the spectrophotometer.

-

Initiate the spectral scan. The instrument will plot absorbance as a function of wavelength.

-

-

Data Analysis:

-

Once the scan is complete, use the instrument's software to identify the wavelength at which the highest absorbance peak occurs in the visible region. This value is the λmax. [9] * Record the absorbance value at the λmax.

-

If determining molar absorptivity, repeat the measurement for several dilutions and plot Absorbance vs. Concentration. The slope of the resulting line will be the molar absorptivity (ε), according to the Beer-Lambert law (assuming a 1 cm path length).

-

Conclusion

The spectral properties of this compound are well-defined, with a characteristic strong absorption in the 474-488 nm range that gives it its distinct color. Understanding its absorption maximum and molar absorptivity is fundamental for its application in quantitative analysis and staining protocols. This guide provides the foundational knowledge and a robust experimental framework for researchers to accurately characterize this compound in their specific applications. The provided protocol emphasizes self-validating steps to ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 16063, this compound. [Link]

- StainsFile. This compound - Dyes for Histology. [Link]

- Biocompare. This compound. [Link]

- ResearchGate. UV-Visible spectrum of this compound dye. [Link]

- Grokipedia. This compound. [Link]

- MDPI.

- OALib.

- ResearchGate. Molar Absorptivity of Astrazon this compound dye as a function of wavelength. [Link]

- ResearchGate. The molecular structure of this compound. [Link]

- Chemistry LibreTexts.

- ResearchGate. Absorption spectra of (a) 7.0 mg L-1 this compound. [Link]

- PhotochemCAD. This compound. [Link]

- JoVE. Video: UV-Vis Spectroscopy of Dyes - Procedure. [Link]

- Lakehead University.

- Scribd. Absorption Spectra Analysis of Dyes. [Link]

- ResearchGate. UV-Vis spectra of this compound in aqueous solution (pH 2)

- ResearchGate. UV–Vis absorption spectrum of two concentrations of this compound dye: polyacrylamide gel of 0.15 and 0.55 mmol/L. [Link]

- ResearchGate.

- Ovidius University Annals of Chemistry. Solvent Effects on the UV-Visible Absorption Spectra of Some New.... [Link]

Sources

- 1. chemiis.com [chemiis.com]

- 2. stainsfile.com [stainsfile.com]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. biocompare.com [biocompare.com]

- 6. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 7. ursinus.edu [ursinus.edu]

- 8. lakeheadu.ca [lakeheadu.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling of Orange G in the Laboratory

Introduction: The Utility and Risks of Orange G

This compound, also known as Acid Orange 10, is a synthetic azo dye indispensable in many biological and histological staining protocols.[1][2][3] Its vibrant orange hue and affinity for keratin and cytoplasm make it a crucial component in the Papanicolaou stain for cytological preparations and various trichrome staining methods.[2][4][5] Beyond the histology lab, this compound serves as a tracking dye in gel electrophoresis for nucleic acids and as a pH indicator.[1][3][4] While its utility is undisputed, a comprehensive understanding of its properties and associated hazards is paramount for ensuring the safety of researchers, scientists, and drug development professionals. This guide provides a detailed examination of the safety and handling precautions for this compound, grounded in authoritative data and field-proven insights to foster a culture of safety and scientific integrity.

Section 1: Hazard Identification and Risk Assessment

While some safety data sheets (SDS) classify this compound as nonhazardous under the Globally Harmonized System (GHS), it is crucial to treat all laboratory chemicals with caution.[6] The primary risks associated with this compound involve irritation, staining, and the potential for adverse effects from prolonged or significant exposure. A thorough risk assessment should precede any work with this compound.

Physicochemical Properties

A foundational understanding of this compound's properties is essential for its safe handling.

| Property | Value | Source(s) |

| Synonyms | Acid Orange 10, C.I. 16230, Wool Orange 2G | [3][7] |

| CAS Number | 1936-15-8 | [1] |

| Molecular Formula | C₁₆H₁₀N₂Na₂O₇S₂ | [3][8] |

| Molecular Weight | 452.37 g/mol | [3] |

| Appearance | Dark orange to reddish-orange powder | [1][3][6] |

| Solubility | Soluble in water; slightly soluble in alcohol | [1][6] |

| Melting Point | Decomposes at 141 °C | [6][8] |

Toxicological Profile

The toxicological data for this compound is not exhaustive, with many SDSs noting a lack of acute toxicity data.[6] However, it is categorized as a substance that may cause irritation to the eyes, skin, and respiratory system.[2][8] Ingestion may lead to gastrointestinal discomfort.[9]

-

Long-Term Exposure: There is inadequate evidence of the carcinogenicity of this compound in animals, and it is not classifiable as to its carcinogenicity to humans (IARC Group 3).[6]

-

Aquatic Toxicity: While some sources state it shall not be classified as hazardous to the aquatic environment, large quantities should be prevented from entering waterways as it can cause discoloration.[1][8] Some studies on related azo dyes suggest potential for ecotoxicity.[10]

Occupational Exposure Limits

A review of established occupational safety and health standards indicates that there are no specific Permissible Exposure Limits (PELs) set by the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) by the National Institute for Occupational Safety and Health (NIOSH) for this compound.[5][11][12] Similarly, the American Conference of Governmental Industrial Hygienists (ACGIH) has not established a Threshold Limit Value (TLV®) for this compound.[13] In the absence of defined exposure limits, the principle of ALARA (As Low As Reasonably Achievable) should be strictly followed.

Section 2: The Hierarchy of Controls for Safe Handling

To mitigate the risks associated with this compound, a multi-layered approach to safety, known as the hierarchy of controls, should be implemented. This prioritizes the most effective control measures.

Caption: The hierarchy of controls, from most to least effective, for mitigating risks associated with this compound.

-

Elimination/Substitution: Given the specific staining properties of this compound, elimination is often not feasible. Substitution with a less hazardous dye should be considered, though this may not be possible for standardized protocols.

-

Engineering Controls: Work with powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[1][8] Facilities should also be equipped with an eyewash station and a safety shower.[10]

-

Administrative Controls: Standard Operating Procedures (SOPs) for the handling of this compound must be developed and readily accessible. All personnel must receive training on these procedures, the specific hazards of this compound, and emergency response protocols.[14]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and should not be used as a substitute for higher-level controls.

Section 3: Personal Protective Equipment (PPE) Protocols

The selection and use of appropriate PPE are critical for preventing direct contact with this compound.[15][16]

-

Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side shields that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are mandatory.[8][17]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact and staining.[1][8] Gloves should be inspected before use and disposed of properly after handling the material.

-

Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[6][8]

-

-

Respiratory Protection: Under normal conditions of use with adequate engineering controls (i.e., in a fume hood), respiratory protection is not typically required.[17] If dust cannot be controlled, a NIOSH-approved respirator for particulates may be necessary.[12]

Section 4: Safe Handling, Storage, and Disposal

Adherence to proper procedures for handling, storage, and disposal is fundamental to laboratory safety.

Handling

-

Avoid the formation of dust and aerosols.[12]

-

Wash hands thoroughly after handling, even if gloves were worn.[6][10]

-

Do not eat, drink, or smoke in areas where this compound is handled.[18][19]

Storage

-

Store in a cool, dry, well-ventilated place away from direct sunlight.[1][18]

-

Keep containers tightly closed to prevent contamination and moisture exposure.[1][6][8]

-

Store with other dyes, indicators, and stains, away from strong oxidizing agents, strong acids, and strong bases.[6][17][18]

Waste Disposal

-

All waste containing this compound should be treated as chemical waste.

-

Dispose of contents and containers in accordance with all local, state, and federal regulations.[1]

-

Do not empty large quantities into drains or release them into the environment.[1]

-

Contaminated PPE and cleanup materials should be placed in a sealed, labeled bag for disposal.[13]

Section 5: Spill and Emergency Procedures

Prompt and correct response to spills and exposures is crucial.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[6]

-

Skin Contact: Wash the affected area with plenty of soap and water.[6][9] Remove contaminated clothing.

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[6][9]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison center or physician for guidance.[6][9]

Detailed Spill Cleanup Protocol

The following protocol outlines the steps for managing a minor spill of this compound. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[13]

Caption: A step-by-step workflow for the safe cleanup of a minor this compound spill.

Step-by-Step Methodology:

-

Alert and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[13]

-

Don PPE: Put on the appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[13]

-

Containment:

-

For Solid (Powder) Spills: Gently cover the spill with absorbent pads to prevent dust from becoming airborne. Avoid dry sweeping.

-

For Liquid (Solution) Spills: Contain the spill by placing absorbent materials (pads, booms, or inert material like vermiculite) around the perimeter and then working inward.

-

-

Cleanup:

-

For Solid Spills: Carefully wipe up the powder with damp absorbent pads.[6] Place the used pads into a heavy-duty plastic bag.

-

For Liquid Spills: Allow the absorbent material to fully soak up the liquid. Use a scoop or tongs to collect the saturated material and place it in a heavy-duty plastic bag.

-

-

Decontamination: Wipe the spill area with soap and water.[4] Place all cleaning materials into the waste bag.

-

Disposal: Seal the bag, attach a hazardous waste label, and contact your institution's EHS for pickup and proper disposal.[13] Remove and dispose of gloves and wash hands thoroughly.

Conclusion

This compound is a valuable tool in the modern research and diagnostic laboratory. While it is not classified as a highly hazardous substance, a cavalier approach to its handling is unacceptable. By understanding its properties, conducting thorough risk assessments, and diligently applying the principles of the hierarchy of controls, researchers and scientists can utilize this compound effectively while maintaining the highest standards of laboratory safety. A proactive and informed approach is the cornerstone of a safe and productive scientific environment.

References

- Safety D

- This compound - Dyes for Histology. StainsFile. [Link]

- This compound (FOR MICROSCOPY) (C. I. NO. 16230) - Safety Data Sheet.

- This compound INDICATOR FOR MICROSCOPY - Safety D

- This compound. Wikipedia. [Link]

- This compound. PubChem. [Link]

- This compound. Biocompare. [Link]

- Minor Chemical Spills (<1 Gallon) Clean Up Procedures. Stony Brook University. [Link]

- Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]

- 5 Types of PPE for Hazardous Chemicals.

- Water, Garbage & Recycling. Orange County Government Florida. [Link]

- Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]

- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

- How to Choose PPE for Chemical Work.

- 1910.1030 - Bloodborne pathogens.

- Hazardous Waste Variations by State Matrix.

Sources

- 1. Agent Orange - Wikipedia [en.wikipedia.org]

- 2. westliberty.edu [westliberty.edu]

- 3. nwgraphic.com [nwgraphic.com]

- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 8. carlroth.com [carlroth.com]

- 9. chemiis.com [chemiis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]

- 12. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]

- 13. air-quality-eng.com [air-quality-eng.com]

- 14. westlab.com [westlab.com]

- 15. researchgate.net [researchgate.net]

- 16. ehs.utk.edu [ehs.utk.edu]

- 17. Agent Orange Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Orange B Food Dye: Is it Safe or Should You Avoid It? [rupahealth.com]

- 19. acs.org [acs.org]

A Comprehensive Technical Guide to Orange G Sodium Salt: Physicochemical Properties, Applications, and Protocols

This guide provides an in-depth analysis of Orange G sodium salt, a versatile synthetic azo dye. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core chemical properties, established applications, and validated experimental protocols for this vital laboratory reagent.

Core Physicochemical Properties

This compound, also known as Acid Orange 10 or C.I. 16230, is an anionic monoazo dye valued for its vibrant color and specific staining capabilities in biological and analytical applications.[1][2][3] Its utility is grounded in its distinct chemical structure and resulting physical properties.

Identification and Nomenclature

Accurate identification is critical for experimental reproducibility. The compound is known by several names and identifiers across various chemical and regulatory databases.

| Identifier | Value | Source(s) |

| Chemical Formula | C₁₆H₁₀N₂Na₂O₇S₂ | [1][3][4][5][6][7][8] |

| Molecular Weight | 452.37 g/mol (average) | [1][4][5][6][9] |

| IUPAC Name | Disodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate | [9] |

| CAS Number | 1936-15-8 | [3][4][6][10] |

| C.I. Number | 16230 | [1][2][3][4] |

| Synonyms | Acid Orange 10, Wool Orange 2G | [4][6] |

Chemical Structure

The structure of this compound features a phenylazo group attached to a 7-hydroxy-1,3-naphthalenedisulfonic acid backbone.[1] The two sulfonate groups (SO₃⁻) are key to its high water solubility and its function as an acidic dye, allowing it to bind electrostatically to basic (positively charged) components within cells, such as cytoplasmic proteins.[7]

Caption: Chemical structure of this compound sodium salt.

Physical and Chemical Properties

The dye appears as an orange to reddish-orange powder or crystals.[3][6][11] Its key properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Dark orange powder/crystals | [3][6][12] |

| Solubility in Water | 50 g/L (at 20°C) | [10] |

| Melting Point | 141 °C (decomposes) | [3][10][12] |

| pH Indicator Range | Yellow below pH 11.5, Pink/Red above pH 14.0 | [12] |

Principal Applications in Scientific Research

This compound's small molecular size and acidic nature make it an indispensable tool in histology and molecular biology.[13]

Cytoplasmic Staining in Histology

This compound is a primary cytoplasmic stain, particularly for demonstrating keratin, cytoplasm, and erythrocytes.[9][13] Its small molecular weight allows it to rapidly penetrate tissues and stain components before larger dyes in a sequence.[13]

Key Histological Uses:

-

Papanicolaou (PAP) Stain: It is the principal component of the OG-6 formulation used in the PAP test. It imparts a distinct orange/yellow color to keratinized cells, which is crucial for identifying certain cellular abnormalities in cytological smears.[3][11]

-

Mallory's Trichrome Stain: In trichrome staining methods, this compound is used to stain erythrocytes a vivid orange, contrasting them with collagen (blue/green) and nuclei (red/purple).[4][14]

Tracking Dye in Gel Electrophoresis

In molecular biology, this compound serves as an effective tracking dye for monitoring the progress of nucleic acid electrophoresis in agarose and polyacrylamide gels.[1]

Mechanism of Action: As a negatively charged molecule, this compound migrates toward the anode along with the nucleic acids. Its migration rate corresponds to that of a small DNA fragment, typically around 50 base pairs (bp) in a standard agarose gel, providing a visual cue that the electrophoresis is proceeding correctly and preventing smaller fragments from running off the gel.[1][3][11]

Caption: Workflow of gel electrophoresis using this compound as a tracking dye.

Validated Experimental Protocols

The following protocols are foundational for the effective use of this compound sodium salt in a laboratory setting. Adherence to these steps ensures consistency and reliability.

Preparation of 1% (w/v) Aqueous Stock Solution

This stock solution is a versatile starting point for creating more dilute working solutions for various staining procedures.

Methodology:

-

Weighing: Accurately weigh 1.0 g of this compound sodium salt powder using an analytical balance.

-

Dissolving: Transfer the powder to a clean 100 mL volumetric flask. Add approximately 80 mL of distilled or deionized water.

-

Rationale: Using high-purity water prevents interference from ionic contaminants that could affect staining performance.

-

-

Mixing: Agitate the flask gently until the powder is fully dissolved. A magnetic stirrer can be used on a low setting to expedite this process.

-

Volume Adjustment: Once dissolved, bring the solution to the 100 mL mark with distilled water.

-

Filtration (Self-Validation Step): Filter the solution through a 0.22 µm or 0.45 µm syringe filter or Whatman No. 1 filter paper.

-

Rationale: This critical step removes any insoluble impurities or aggregates that could precipitate onto tissue sections, ensuring a clean, uniform stain.

-

-

Storage: Store the solution in a clearly labeled, tightly capped bottle at room temperature. The solution is stable for up to 12 months.

Protocol for OG-6 Component in Papanicolaou Stain

The OG-6 formulation is a cornerstone of diagnostic cytology. This protocol outlines its preparation and use within the broader PAP staining workflow.

OG-6 Staining Solution Recipe:

-

This compound (from 1% stock): 50 mL

-

95% Ethanol: 950 mL

-

Phosphotungstic Acid (PTA): 0.15 g

Preparation Steps:

-

Combine 950 mL of 95% ethanol with 50 mL of the 1% aqueous this compound stock solution.

-

Add 0.15 g of phosphotungstic acid to the solution and mix until fully dissolved.

-

Rationale: PTA acts as a mordant and a differentiating agent. It helps to sharpen the cytoplasmic staining and prevent non-specific binding of the subsequent counterstain (Eosin Azure).

-

-

The solution should be allowed to "ripen" for 1-2 weeks before use for optimal performance. Store in a tightly sealed container to prevent ethanol evaporation.

Caption: Simplified workflow of the Papanicolaou (PAP) staining method.

Safety, Handling, and Storage

While this compound is considered nonhazardous under GHS classifications, prudent laboratory practices are essential.[12]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves. The dye will stain skin and clothing.[10][12]

-

Handling: Avoid inhalation of dust by handling the powder in a well-ventilated area or under a chemical fume hood.[10][15]

-

Storage: Store the compound in a cool, dry, well-ventilated place in a tightly sealed container.[10][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, as this may lead to unpredictable reactions.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound sodium salt is a fundamentally important dye with a well-characterized chemical profile. Its properties, particularly its molecular formula of C₁₆H₁₀N₂Na₂O₇S₂ and molecular weight of approximately 452.37 g/mol , underpin its utility as both a specific cytoplasmic stain in histology and a reliable tracking marker in molecular biology.[1][4][5] The protocols and principles outlined in this guide provide the necessary framework for its successful and reproducible application in a professional research environment.

References

- MP Biomedicals. This compound Sodium Salt. [Link]

- bioWORLD. This compound Sodium Salt (1936-15-8). [Link]

- Grokipedia. This compound. [Link]

- Biocompare. This compound. [Link]

- PubChem, National Center for Biotechnology Inform

- Wikipedia. This compound. [Link]

- PubChem, National Center for Biotechnology Inform

- Chemsrc. This compound | CAS#:1936-15-8. [Link]

- bionity.com. This compound. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mpbio.com [mpbio.com]

- 5. You are being redirected... [bio-world.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. C.I. Acid Orange 10 | C16H10N2Na2O7S2 | CID 16015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.no [fishersci.no]

- 11. Orange_G [bionity.com]

- 12. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 13. biocompare.com [biocompare.com]

- 14. Dye content, ≥80%, certified by the Biological Stain Commission, powder | Sigma-Aldrich [sigmaaldrich.com]

- 15. westliberty.edu [westliberty.edu]

Solubility of Orange G in water and ethanol.

An In-Depth Technical Guide to the Solubility of Orange G in Water and Ethanol

Introduction

This compound, a synthetic monoazo dye, is a cornerstone reagent in numerous biological and chemical applications. Identified as C.I. Acid Orange 10, its chemical structure, the disodium salt of 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonic acid, imparts distinct physicochemical properties that are critical to its function.[1][2] It is widely employed in histology as a cytoplasmic counterstain in the Papanicolaou (PAP) stain, where it provides a vibrant orange hue to keratinized epithelial cells, and as a tracking dye in nucleic acid gel electrophoresis, migrating at a rate comparable to a 50 base pair DNA fragment.[3][4][5]

The efficacy of this compound in these diverse applications is fundamentally governed by its solubility in various solvent systems. In histological staining, precise concentrations in aqueous and alcoholic solutions are required for differential staining of cellular components.[6] In electrophoresis, its solubility in aqueous buffers ensures it migrates uniformly without precipitation. Therefore, a comprehensive understanding of the solubility of this compound in common laboratory solvents like water and ethanol is not merely academic; it is a prerequisite for reproducible and reliable experimental outcomes.

This guide provides a detailed examination of the solubility of this compound in water and ethanol. We will explore the theoretical underpinnings of its dissolution from a molecular perspective, present quantitative solubility data from authoritative sources, and provide a robust, field-proven experimental protocol for its determination. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep, practical understanding of its solubility characteristics.

Physicochemical Profile of this compound

A precise understanding of a compound's solubility begins with its fundamental physicochemical properties. This compound is an anionic dye, a characteristic imparted by its two sulfonate groups.[7]

| Property | Value | Reference(s) |

| Chemical Name | Disodium 7-hydroxy-8-(phenyldiazenyl)naphthalene-1,3-disulfonate | [1][2] |

| Synonyms | C.I. Acid Orange 10, C.I. 16230, Orange Gelb | [1][2] |

| CAS Number | 1936-15-8 | [8] |

| Molecular Formula | C₁₆H₁₀N₂Na₂O₇S₂ | [7][9] |

| Molecular Weight | 452.37 g/mol | [7] |

| Appearance | Orange crystalline powder | [8][9] |

| Absorption Max (λmax) | 476-481 nm in distilled water | [9][10] |

The Molecular Basis of Solubility: Intermolecular Forces

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[11] This principle is a macroscopic reflection of the molecular-level interactions between solute and solvent particles. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (lattice energy) and solvent-solvent interactions.[12][13]

Dissolution in Water: A Case of Strong Ion-Dipole Interactions

Water is a highly polar protic solvent characterized by its extensive hydrogen bonding network. This compound is an ionic salt. Its high solubility in water is a direct result of favorable intermolecular forces.

-

Solute-Solute Forces: In its solid state, this compound is a crystal lattice held together by strong ionic bonds between the sodium cations (Na⁺) and the large organic anions.

-

Solvent-Solvent Forces: Water molecules are held together by powerful hydrogen bonds.

-

Solute-Solvent Interactions: When this compound is introduced to water, the polar water molecules act as a dielectric, surrounding the ions. Strong ion-dipole interactions form between the Na⁺ cations and the partially negative oxygen atoms of water, and between the negatively charged sulfonate groups (-SO₃⁻) of the dye anion and the partially positive hydrogen atoms of water. Furthermore, the hydroxyl (-OH) group on the naphthalene ring can act as a hydrogen bond donor and acceptor with water molecules.[14] These new, highly favorable interactions release enough energy to disrupt both the ionic lattice of the this compound and the hydrogen-bonding network of water, leading to dissolution.[11] The presence of the two highly polar sulfonate groups is the primary driver of its excellent water solubility.[7]

Caption: Dissolution of this compound in water.

Dissolution in Ethanol: A Less Favorable Interaction

Ethanol (CH₃CH₂OH) is also a polar protic solvent capable of hydrogen bonding, but it is significantly less polar than water due to its nonpolar ethyl group.[15] This structural difference leads to a marked decrease in the solubility of this compound.

-

Weaker Solute-Solvent Interactions: While ethanol can form ion-dipole interactions with the Na⁺ and dye anions, these interactions are weaker than those with water due to ethanol's lower dipole moment.

-

Steric Hindrance: The bulkier ethyl group can sterically hinder the solvent's ability to efficiently solvate the ions compared to the small, agile water molecules.

-

Energetic Cost: The nonpolar ethyl group of ethanol cannot interact favorably with the ionic parts of the solute. The overall energy released from forming ethanol-ion interactions is less sufficient to overcome the strong ionic lattice energy of this compound, resulting in only slight solubility.[15][16]

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to several vials containing a precise volume of the solvent (e.g., 20 mg of this compound to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Causality: Using excess solute guarantees that the solution reaches its maximum saturation point at the given temperature.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours.

-

Self-Validation: To confirm equilibrium, take samples at different time points (e.g., 24h and 48h). If the measured solubility is consistent between these points, equilibrium has been reached. [17]

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the equilibrium temperature for at least 1 hour to let larger particles settle.

-

Centrifuge the vials (e.g., at 5000 x g for 15 minutes) to pellet the remaining undissolved solid.

-

Causality: This step is critical to separate the saturated liquid phase from the solid phase without altering the equilibrium by changing the temperature.

-

-

Sampling and Dilution:

-

Carefully withdraw the supernatant using a syringe. Avoid disturbing the solid pellet.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated filtrate into a clean vial.

-

Causality: Filtration removes any fine particulates that could scatter light and artificially inflate absorbance readings. The filter material must be validated to ensure it does not adsorb the dye.

-

Perform a precise serial dilution of the filtrate with the same solvent to bring its concentration into the linear range of the spectrophotometer.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Prepare a Calibration Curve:

-

Create a series of standard solutions of this compound with known concentrations in the target solvent.

-

Measure the absorbance of each standard at the λmax of this compound (~478 nm).

-

Plot Absorbance vs. Concentration. The resulting plot should be linear (R² > 0.99), obeying the Beer-Lambert Law.

-

-

Measure Sample Absorbance: Measure the absorbance of your diluted filtrate samples.

-

Calculate Solubility: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility in mg/mL or g/L.

-

Conclusion

The solubility of this compound is a direct function of its molecular structure and the intermolecular forces it can form with a solvent. Its ionic nature and two sulfonate groups render it highly soluble in water (~80 mg/mL), primarily through strong ion-dipole interactions. [7][16]Conversely, its solubility is significantly lower in the less polar solvent ethanol (~3 mg/mL) due to less favorable energetic interactions. [16]These quantitative differences are critical for the successful application of this compound in scientific research. By employing robust methodologies like the shake-flask method, researchers can ensure the preparation of accurate and reproducible dye solutions, leading to reliable and high-quality experimental data.

References

- National Center for Biotechnology Inform

- Biocompare. (n.d.). This compound. Biocompare. [Link]

- Grokipedia. (n.d.). This compound. Grokipedia. [Link]

- Genesius Colours. (n.d.). This compound. Genesius Colours. [Link]

- ResearchGate. (n.d.). The molecular structure of this compound.

- Wikipedia. (n.d.). This compound. Wikipedia. [Link]

- StainsFile. (n.d.). This compound - Dyes for Histology. StainsFile. [Link]

- National Center for Biotechnology Information. (n.d.). C.I. Acid Orange 10. PubChem. [Link]

- Al-Etaibi, A. M., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews. [Link]

- Unknown. (n.d.).

- LookChem. (n.d.). SUDAN this compound 2051-85-6 wiki. LookChem. [Link]

- Taylor & Francis Online. (2021). Tuning the aqueous solubility, chemical reactivity and absorption wavelength of azo dye through systematic adjustment of molecular charge density: a DFT study. Taylor & Francis Online. [Link]

- RXSOL. (n.d.). This compound. RXSOL. [Link]

- Journal of Chemical Reviews. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Link]

- Carl ROTH. (n.d.). This compound (CI 16230), 10 g. Carl ROTH. [Link]

- National Center for Biotechnology Information. (2020).

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

- Solubility of Things. (n.d.). This compound. Solubility of Things. [Link]

- MDPI. (n.d.).

- SpringerLink. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. SpringerLink. [Link]

- YouTube. (2023). What Intermolecular Forces Drive Substance Dissolution?. [Link]

- Siyavula. (n.d.). 4.

- YouTube. (2023). How Do Intermolecular Forces Govern Solubility?. [Link]

- Chemistry LibreTexts. (2023). 13.3: Intermolecular Forces and the Solution Process. [Link]

- YouTube. (2018). Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility. [Link]

- Khan Academy. (n.d.). Solubility and intermolecular forces. Khan Academy. [Link]

- Chemistry LibreTexts. (2019). 8.2: Solubility and Intermolecular Forces. [Link]

- Chemistry LibreTexts. (2019). 3.3: Intermolecular Forces. [Link]

- YouTube. (2023).

- Lobachemie. (n.d.).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. C.I. Acid Orange 10 | C16H10N2Na2O7S2 | CID 16015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 1936-15-8 CAS | this compound INDICATOR | Biological Stains and Dyes | Article No. 05045 [lobachemie.com]

- 6. stainsfile.com [stainsfile.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemiis.com [chemiis.com]

- 9. genesiuscolours.com [genesiuscolours.com]

- 10. This compound | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 11. Khan Academy [khanacademy.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Cornerstone of Cytological Contrast: An In-depth Technical Guide to the History and Use of Orange G in Papanicolaou Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of Orange G, a pivotal component of the Papanicolaou (Pap) stain. We will delve into the historical context of its incorporation, the intricate chemical principles governing its staining properties, and the practical application of this essential dye in cytological diagnostics. This document is designed to offer not just procedural steps but a deep understanding of the causality behind the technique, empowering researchers and clinicians to optimize and troubleshoot their staining protocols.

The Genesis of Polychromatic Vision: Papanicolaou's Quest for Cellular Differentiation

The Papanicolaou stain, a cornerstone of cytopathology, was not a singular invention but rather an evolution of technique driven by the meticulous observations of its namesake, Dr. George N. Papanicolaou. His early work in the 1920s on the vaginal cytology of guinea pigs, and later humans, utilized the standard hematoxylin and eosin (H&E) stain.[1] While effective for general morphology, H&E provided limited color differentiation, making the subtle changes of the estrous cycle and, crucially, the early signs of malignancy difficult to discern.

The development of the Pap stain can be divided into two significant phases. The first, from 1933 to 1942, focused on improving cellular transparency through the introduction of alcohol-ether fixation.[1][2] This was a critical step in visualizing nuclear detail. However, the cytoplasm, a key indicator of cellular maturity and keratinization, still lacked differential staining.

The second phase, between 1942 and 1960, marked the true advent of the polychromatic Pap stain with the introduction of cytoplasmic counterstains.[1][2] It was during this period that this compound was incorporated, fundamentally changing the diagnostic potential of exfoliative cytology. Papanicolaou published three key formulations of his stain in 1942, 1954, and 1960, each refining the balance of the cytoplasmic dyes.[2] The addition of this compound, in concert with the Eosin Azure (EA) polychrome solution, allowed for a vibrant and differential staining of the cytoplasm, a critical advancement for identifying keratinized squamous cell carcinoma.[3]

The Chemistry of this compound Staining: A Tale of Electrostatic Attraction and Molecular Sieving

This compound, chemically known as Acid Orange 10, is a synthetic monoazo dye.[4] Its effectiveness in the Papanicolaou stain is rooted in its chemical structure and its interaction with cellular components, particularly keratin.

The this compound Molecule

The chemical formula for this compound is C₁₆H₁₀N₂Na₂O₇S₂.[4] It is an acidic dye, meaning its color-imparting portion (the chromophore) resides in the anionic part of the molecule. This negative charge is key to its staining mechanism.

Chemical structure of this compound.

The Staining Mechanism: An Affinity for Keratin

The primary role of this compound in the Papanicolaou stain is to stain keratinized elements of the cytoplasm a brilliant orange.[3][4] This specificity is a result of a straightforward yet elegant electrostatic interaction.[5]

Keratin is a protein rich in basic amino acids, such as arginine and lysine. At the acidic pH of the OG-6 staining solution, the amino groups of these amino acids are protonated, resulting in a net positive charge.[6] The anionic this compound molecule is then electrostatically attracted to these cationic sites on the keratin filaments.[5]

The small molecular size of this compound allows it to readily penetrate the dense network of keratin fibers, resulting in a vibrant and uniform stain.[7]

Electrostatic attraction between this compound and keratin.

The OG-6 Solution: A Symphony of Reagents

The second staining solution in the classic Papanicolaou method is designated OG-6.[8] The "OG" stands for this compound, and the "6" refers to the concentration of phosphotungstic acid.[9] This solution is a carefully balanced mixture of this compound, phosphotungstic acid, and 95% ethyl alcohol.

| Component | Concentration/Type | Purpose |

| This compound | Varies by formulation | Acidic dye that stains keratin and other acidophilic elements orange. |

| Phosphotungstic Acid (PTA) | Varies (e.g., OG-6) | Acts as a mordant, adjusts pH, and aids in differential staining. |

| Ethyl Alcohol | 95% | Solvent that prevents overstaining and maintains cellular transparency. |

The Crucial Role of Phosphotungstic Acid (PTA)

Phosphotungstic acid (PTA) is a heteropoly acid that plays a multifaceted role in the OG-6 solution:

-

Mordant: PTA acts as a link between the dye and the tissue, intensifying the color of the this compound stain.[6] It is thought to bind to tissue proteins, providing additional sites for the acidic dye to attach.

-

pH Adjustment: PTA helps to maintain the low pH of the staining solution, which is crucial for the protonation of amino groups in keratin and thus for the electrostatic attraction of the anionic this compound dye.[8]

-

Differential Staining: In the subsequent EA staining step, PTA acts as a molecular excluder. It is believed to coat the cytoplasm of less mature cells, preventing the uptake of the larger Eosin Y molecules and allowing the smaller Light Green SF molecules to stain these elements blue-green.[9][10]

The concentration of PTA is a critical variable, leading to different formulations of the this compound solution, such as OG-5 and OG-8.[8][9] While detailed comparative studies on the diagnostic nuances of these variations are not extensively documented in the readily available literature, the choice of formulation often comes down to laboratory preference and the specific characteristics of the specimens being stained.

The Importance of 95% Ethyl Alcohol

The use of 95% ethyl alcohol as the solvent for the cytoplasmic counterstains is a deliberate choice by Papanicolaou.[8] It serves two main purposes:

-

Controlled Staining: The high alcohol concentration prevents the cells from over-staining, which could obscure important nuclear details.[8]

-

Cellular Transparency: The alcohol helps to maintain the transparency of the cytoplasm, which is essential for visualizing overlapping cells.

Experimental Protocols: From Classic to Contemporary

The Papanicolaou staining procedure has numerous variations, but the fundamental principles remain the same. Below are a standard protocol and a notable modification.

Classic Papanicolaou Staining Protocol (Progressive Method)

This protocol is a representative example of a progressive staining method, where the nucleus is stained to the desired intensity without a differentiation step.

Step-by-Step Methodology:

-

Fixation: Immediately fix smears in 95% ethyl alcohol for a minimum of 15 minutes.

-

Hydration: Rinse slides in descending grades of alcohol (80%, 70%, 50%) and then in distilled water.

-

Nuclear Staining: Stain with Harris' hematoxylin for 1-3 minutes.

-

Rinsing: Rinse in running tap water.

-

Bluing: Immerse in a bluing agent (e.g., Scott's tap water substitute or a weak ammonia solution) for 30-60 seconds to turn the nuclear stain blue.

-

Rinsing: Rinse in running tap water.

-

Dehydration: Dehydrate through ascending grades of alcohol (50%, 70%, 95%).

-

This compound Staining: Stain in OG-6 solution for 1-2 minutes.

-

Rinsing: Rinse in two changes of 95% ethyl alcohol.

-

EA Staining: Stain in EA-50 or EA-65 solution for 2-4 minutes.

-

Dehydration: Dehydrate in two changes of 95% ethyl alcohol, followed by two changes of absolute alcohol.

-

Clearing: Clear in two or three changes of xylene.

-

Mounting: Mount with a permanent mounting medium.

Classic Papanicolaou staining workflow.

Ultrafast Papanicolaou (UFP) Stain: A Rapid Alternative

Developed to significantly reduce staining time, the Ultrafast Papanicolaou stain is particularly useful for fine-needle aspiration samples.[8] It differs from the classic method in its fixation and the composition of the staining solutions. Notably, some modifications of the UFP stain omit this compound entirely if the primary diagnostic focus is not on keratinization.[11]

Key Differences from the Classic Protocol:

-

Fixation: Air-dried smears are rehydrated with saline and then fixed in 4% formaldehyde in 65% ethanol.[8]

-

Staining Solutions: Often utilizes commercial, pre-mixed solutions like Richard-Allan Hematoxylin-2 and Cyto-Stain.

-

Timing: The entire process can be completed in as little as 90 seconds.[8]

| Feature | Classic Papanicolaou Stain | Ultrafast Papanicolaou Stain |

| Fixation | Wet fixation in 95% ethanol | Air-drying followed by rehydration and fixation in alcoholic formalin |

| Staining Time | 15-20 minutes | 90 seconds to 3 minutes |

| This compound Step | Essential for keratin staining | May be omitted in some modifications |

| Reagents | Individually prepared solutions | Often uses commercial kits |

| Background | Generally clear | Can have a clearer background due to RBC lysis |

Interpreting the Results: A Spectrum of Cellular Hues

A successfully executed Papanicolaou stain with this compound will yield a polychromatic slide with well-defined nuclear and cytoplasmic features.

-

Nuclei: Crisp and stained blue to black.

-

Keratinized Cytoplasm: Bright, intense orange.

-

Superficial Squamous Cells, Nucleoli, Cilia, and Red Blood Cells: Varying shades of pink and red (from Eosin Y).

-

Metabolically Active Cells (e.g., parabasal and intermediate squamous cells): Blue-green (from Light Green SF).

The differential staining provided by this compound is of paramount importance in gynecological and non-gynecological cytology. For instance, in a sputum sample, the intense orange staining of keratin in malignant squamous cells can be a key diagnostic feature.

Conclusion: The Enduring Legacy of this compound

The introduction of this compound into the Papanicolaou staining method was a pivotal moment in the history of cytopathology. This seemingly simple acidic dye, through the principles of electrostatic attraction, provided the much-needed contrast to identify cellular keratinization, a hallmark of certain malignancies. The careful formulation of the OG-6 solution, with the critical inclusion of phosphotungstic acid and an alcoholic solvent, demonstrates the scientific rigor that underpins this enduring diagnostic technique. Understanding the history and chemistry of this compound not only illuminates a cornerstone of modern diagnostics but also equips today's scientists and researchers with the knowledge to refine and innovate upon this foundational staining method.

References

- Chantziantoniou, N., et al. (2017). Inception and Development of the Papanicolaou Stain Method. Acta Cytologica, 61(4-5), 266-280.

- Biocompare. (n.d.). This compound.

- IHC World. (n.d.). Papanicolaou Stain (Pap Stain) Protocol.

- Sanova GesmbH. (n.d.). This compound-Solution.

- Alwahaibi, A., et al. (2015). Comparison of Ultrafast Papanicolaou Stain with the Standard Papanicolaou Stain in Body Fluids and Fine Needle Aspiration Specimens. Sultan Qaboos University Medical Journal, 15(3), e378-e383.

- Karger Publishers. (2017). Inception and Development of the Papanicolaou Stain Method.

- Choudhary, P., et al. (2018). Comparative evaluation of conventional papanicolaou stain (PAP) stain efficacy versus modified ultrafast papanicolaou stain (MUFP). Journal of Clinical and Diagnostic Research, 12(10), EC01-EC04.

- Slideshare. (n.d.). COMPARISON OF CONVENTIONAL PAPANICOLAOU STAIN WITH MODIFIED ULTRAFAST PAPANICOLAOU STAIN IN BODY FLUID CYTOLOGY.

- Bansal, P. (2016). Evolution of Pap Stain. Biomedical Research and Therapy, 3(10), 839-856.

- National Institutes of Health. (2018). Comparative Assessment of Conventional Papanicolaou and Modified Ultrafast Papanicolaou Stains in Fine Needle Aspiration Samples and Body Fluids.

- Research Nebraska. (2017). Inception and development of the papanicolaou stain method.

- Papanicolaou, G. N. (1942). A new procedure for staining vaginal smears. Science, 95(2469), 438-439.

- ResearchGate. (2026). Comparative study of conventional Papanicolaou and ultrafast Papanicolaou stains in fine needle aspiration samples and body fluids.

- Wikipedia. (n.d.). This compound.

- Sathawane, P., et al. (2022). Nuances of the Papanicolaou stain. CytoJournal, 19, 43.

- National Institutes of Health. (2022). Nuances of the Papanicolaou stain.

- Drijver, J. S., & Boon, M. E. (1983). Manipulating the Papanicolaou staining method. Role of acidity in the EA counterstain. Acta Cytologica, 27(6), 693-698.

- Biognost. (n.d.). This compound powder dye.

- Wikipedia. (n.d.). Papanicolaou stain.

- StainsFile. (n.d.). This compound.

- Gill, G. W. (2006). Enviro-Pap: an environmentally friendly, economical, and effective Pap stain.

Sources

- 1. Inception and Development of the Papanicolaou Stain Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. achr.co.in [achr.co.in]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound-Solution [morphisto.at]

- 6. Evolution of Pap Stain | Biomedical Research and Therapy [bmrat.org]

- 7. biocompare.com [biocompare.com]

- 8. Papanicolaou stain - Wikipedia [en.wikipedia.org]

- 9. Nuances of the Papanicolaou stain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Comparison of Ultrafast Papanicolaou Stain with the Standard Papanicolaou Stain in Body Fluids and Fine Needle Aspiration Specimens - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Application of Orange G as a Tracking Dye in Gel Electrophoresis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Orange G, focusing on its application as a tracking dye in nucleic acid and protein gel electrophoresis. Moving beyond a simple recitation of protocols, this document delves into the physicochemical principles governing its use, offers field-proven methodologies, and provides insights to empower researchers in optimizing their electrophoretic analyses.

The Principle of Tracking Dyes in Electrophoresis: Visualizing the Invisible

Gel electrophoresis is a cornerstone technique that separates macromolecules like DNA, RNA, and proteins based on their size and charge. The process, however, occurs on a microscopic level, rendering the sample molecules invisible to the naked eye during the run. This is where tracking dyes become indispensable. These are small, colored, and charged molecules that are added to the sample before loading it onto the gel.

The core functions of a tracking dye are twofold:

-

To provide a visible marker: The dye migrates through the gel along with the sample, offering a real-time visual indicator of the electrophoresis progress. This allows the researcher to determine when to stop the run, preventing the samples from running off the end of the gel.

-